A Comprehensive Technical Guide to 2,2'-Dibromo-5,5'-dinitrobiphenyl
A Comprehensive Technical Guide to 2,2'-Dibromo-5,5'-dinitrobiphenyl
CAS Number: 52026-22-9
This technical guide provides an in-depth overview of 2,2'-Dibromo-5,5'-dinitrobiphenyl, a halogenated and nitrated aromatic compound. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
While specific experimental data for 2,2'-Dibromo-5,5'-dinitrobiphenyl is limited in publicly available literature, the properties of structurally similar compounds provide valuable insights. The following table summarizes key data for the target compound and its analogues, 4,4'-Dibromo-2,2'-dinitrobiphenyl and 2,2'-dinitrobiphenyl.
| Property | 2,2'-Dibromo-5,5'-dinitrobiphenyl | 4,4'-Dibromo-2,2'-dinitrobiphenyl[1] | 2,2'-dinitrobiphenyl[2] |
| CAS Number | 52026-22-9 | 91371-12-9 | 2436-96-6 |
| Molecular Formula | C₁₂H₆Br₂N₂O₄ | C₁₂H₆Br₂N₂O₄ | C₁₂H₈N₂O₄ |
| Molecular Weight | 401.99 g/mol | 402.00 g/mol | 244.20 g/mol |
| Appearance | - | Solid[1] | - |
| Melting Point | - | 145-150 °C[1] | - |
| Boiling Point | - | - | - |
| Solubility | - | - | - |
Synthesis and Experimental Protocols
Conceptual Synthesis Workflow
The proposed synthesis involves the copper-mediated homocoupling of a suitable bromonitrobenzene precursor.
Caption: Proposed synthesis workflow for 2,2'-Dibromo-5,5'-dinitrobiphenyl.
Detailed Experimental Protocol (Adapted from a similar synthesis[8])
Materials:
-
4-Bromo-1-chloro-2-nitrobenzene (starting material)
-
Copper powder, activated
-
High-boiling point solvent (e.g., Dimethylformamide (DMF) or nitrobenzene)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the starting material, 4-bromo-1-chloro-2-nitrobenzene, and the chosen high-boiling point solvent.
-
Initiation: Heat the mixture to a high temperature (typically above 200°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Copper Addition: Gradually add activated copper powder to the heated solution with vigorous stirring. The reaction is often exothermic, and the rate of addition should be controlled to maintain a steady reaction temperature.
-
Reaction Monitoring: Maintain the reaction at the elevated temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the copper and copper salts.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents) to yield the final 2,2'-Dibromo-5,5'-dinitrobiphenyl.
Note: The reaction conditions, particularly temperature and reaction time, may need to be optimized for this specific substrate.
Applications in Research and Development
Based on the applications of its analogues, 2,2'-Dibromo-5,5'-dinitrobiphenyl is primarily of interest as a chemical intermediate.
-
Materials Science: Similar polybrominated and nitrated biphenyls are utilized in the synthesis of carbazoles and other fused heterocyclic ring systems. These structures are often investigated for their potential use in organic light-emitting diodes (OLEDs) and other organic electronic materials.
-
Chemical Synthesis: The bromine and nitro functional groups offer versatile handles for further chemical transformations, making it a valuable building block for the synthesis of more complex molecules. It can serve as a precursor for the synthesis of PBB 52, a polybrominated biphenyl.
Biological Activity and Potential in Drug Development
The biological activity of 2,2'-Dibromo-5,5'-dinitrobiphenyl has not been extensively studied. However, research on related classes of compounds provides some indication of potential areas of interest:
-
Polybrominated Diphenyl Ethers (PBDEs): Some naturally occurring and synthetic PBDEs have been shown to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[8][9] Certain bromophenol derivatives have also been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target in anti-diabetic drug discovery.[10][11]
-
Dinitrophenyl Derivatives: This class of compounds has been explored for various biological effects, though toxicity is often a concern.[12]
It is important to note that the presence of multiple bromine and nitro groups may confer significant toxicity, which would need to be carefully evaluated in any drug development program. The high failure rate of drug candidates in clinical trials underscores the importance of thorough preclinical evaluation.[13]
Safety and Handling
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Hazard Classification (based on analogues): Likely to be classified as an irritant, and potentially harmful if swallowed or in contact with skin. May cause serious eye damage and respiratory irritation. It is also expected to be toxic to aquatic life.[1][14][15][16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a fume hood.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.[14][15][16][17]
References
- 1. 4,4′-Dibromo-2,2′-dinitrobiphenyl 97% | 91371-12-9 [sigmaaldrich.com]
- 2. 2,2'-Dinitrobiphenyl | C12H8N2O4 | CID 75529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Ullmann_reaction [chemeurope.com]
- 7. 4,4'-dibroMo-2,2'-dinitrobiphenyl | 91371-12-9 [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A mechanistic view of polybrominated diphenyl ether (PBDE) developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmasalmanac.com [pharmasalmanac.com]
- 14. chemscene.com [chemscene.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. 2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl - Safety Data Sheet [chemicalbook.com]
